[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol
CAS No.: 615279-85-1
Cat. No.: VC21402983
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 615279-85-1 |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.4g/mol |
| IUPAC Name | [1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methanol |
| Standard InChI | InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3 |
| Standard InChI Key | XQEOBBNMUJPWHH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
| Canonical SMILES | CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |
Introduction
Structural Information
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IUPAC Name: [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol
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SMILES Representation: CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
The compound features a benzimidazole core functionalized with a methanol group and a 4-methylphenoxypropyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.37 g/mol |
| Functional Groups | Alcohol (-OH), Ether (-O-) |
| Core Structure | Benzimidazole |
Synthesis
The synthesis of [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol typically involves:
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Starting Materials: Benzimidazole derivatives and 4-methylphenoxypropyl bromide.
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Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), using a base like potassium carbonate to facilitate nucleophilic substitution.
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Steps:
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The benzimidazole core is functionalized at the nitrogen atom with the propyl chain containing the 4-methylphenoxy group.
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The hydroxymethyl group is introduced via formaldehyde or similar reagents under controlled conditions.
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This process ensures high yields and purity of the target compound.
Pharmaceutical Potential
Benzimidazole derivatives are widely studied for their biological activities, including:
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Antimicrobial Properties: Effective against bacteria and fungi due to their ability to disrupt microbial enzymes.
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Anticancer Activity: Benzimidazole compounds often exhibit cytotoxic effects on cancer cells.
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Antiviral Potential: Some derivatives have shown efficacy in inhibiting viral replication.
The presence of a hydroxymethyl group and a methylphenoxy side chain in this compound may enhance its pharmacokinetic properties, such as solubility and bioavailability.
Material Science
Benzimidazole-based compounds are also explored for use in:
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Organic semiconductors.
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Corrosion inhibitors for metals.
Molecular Geometry
The benzimidazole ring system is planar, while the propyl chain introduces flexibility into the molecule. The hydroxymethyl group adds polarity, which may influence intermolecular interactions such as hydrogen bonding.
Spectroscopic Data
Typical spectroscopic techniques used to characterize this compound include:
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NMR (Nuclear Magnetic Resonance): Provides information on proton environments and connectivity.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.
Comparative Data Table
Below is a comparison of [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol with related benzimidazole derivatives:
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|
| [1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol | 296.37 | Alcohol, Ether | Antimicrobial, Anticancer |
| [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol | 252.31 | Alcohol | Antiviral, Antioxidant |
| [1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]methanol | 268.31 | Alcohol, Ether | Material Science Applications |
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